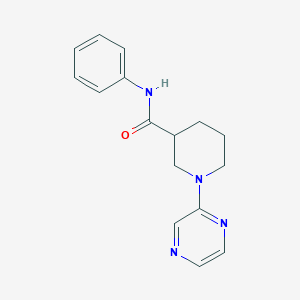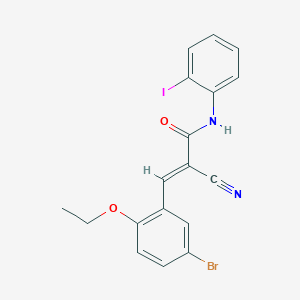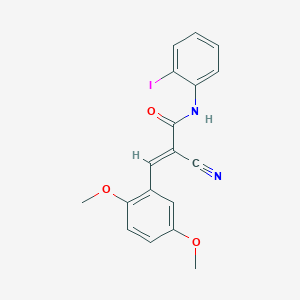![molecular formula C24H19IN2O2 B7466604 (E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)
(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key protein in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and activation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Wirkmechanismus
(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide inhibits BTK, a key protein in the BCR signaling pathway. BTK plays a crucial role in the activation of B cells and is overexpressed in many B-cell malignancies. Inhibition of BTK by this compound leads to the inhibition of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, and ultimately induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity in preclinical models. In addition, this compound has been shown to inhibit the growth and survival of B-cell malignancies, both in vitro and in vivo. This compound has also been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown promising results in preclinical studies as a potential treatment for B-cell malignancies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on (E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide. One direction is the development of combination therapies using this compound and other drugs, such as venetoclax and rituximab, to enhance its efficacy. Another direction is the investigation of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Finally, the development of more potent and selective BTK inhibitors, based on the structure of this compound, could lead to the development of more effective treatments for B-cell malignancies.
Synthesemethoden
The synthesis of (E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide involves several steps, starting with the reaction of 2-iodoaniline with 4-(2-methylphenoxy)benzaldehyde to form the intermediate compound 2-iodo-N-(4-(2-methylphenoxy)phenyl)aniline. This intermediate is then reacted with ethyl cyanoacetate in the presence of potassium carbonate and acetic acid to form the final product, this compound. The synthesis of this compound has been described in detail in a patent filed by Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies. In a study published in the journal Leukemia, this compound was shown to inhibit BCR signaling and induce apoptosis in CLL cells. Another study published in the journal Blood showed that this compound was effective in inhibiting the growth of NHL cells in vitro and in vivo. This compound has also been studied in combination with other drugs, such as venetoclax and rituximab, and has shown synergistic effects in preclinical models.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19IN2O2/c1-17-6-2-3-7-19(17)16-29-21-12-10-18(11-13-21)14-20(15-26)24(28)27-23-9-5-4-8-22(23)25/h2-14H,16H2,1H3,(H,27,28)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQSFFOYVTUZBF-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)
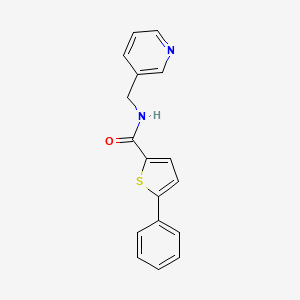
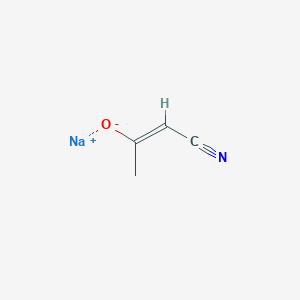

![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)

![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)
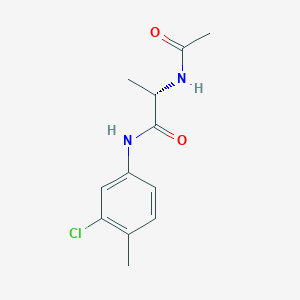
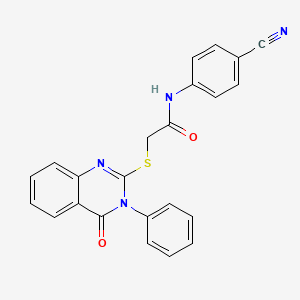
![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
